

Lergotrile Mesylate: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lergotrile mesylate, an ergoline derivative, is a potent dopamine receptor agonist that was initially developed for the treatment of Parkinson's disease and hyperprolactinemia. Despite demonstrating efficacy in early clinical trials, its development was halted due to significant hepatotoxicity. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of lergotrile mesylate. It includes a summary of its biological activity, available clinical data on its adverse effects, and detailed experimental protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

Lergotrile mesylate is the methanesulfonate salt of Lergotrile. The chemical structure of Lergotrile consists of an ergoline scaffold, which is a complex heterocyclic system.

Chemical Structure of Lergotrile



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Table 1: Chemical Identification of Lergotrile Mesylate

Identifier	Value
IUPAC Name	2-[(6aR,9S,10aR)-5-chloro-7-methyl- 6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3- fg]quinolin-9-yl]acetonitrile;methanesulfonic acid[1]
CAS Number	51473-23-5
Molecular Formula	C18H22CIN3O3S
Molecular Weight	395.9 g/mol
Canonical SMILES	CN1CINVALID-LINKCC#N.CS(=O)(=O)O
InChI Key	WXHDJVDIJQDJMK-AYJWUPBJSA-N

Table 2: Physicochemical Properties of Lergotrile Mesylate

Property	Value	Source
Melting Point	Data not available	_
рКа	Data not available	_
Solubility	Data not available	_

Mechanism of Action and Pharmacology

Lergotrile mesylate is a direct-acting dopamine receptor agonist. Its primary mechanism of action involves the stimulation of dopamine receptors in the central nervous system, particularly



the D2 receptor subtype.

Dopaminergic Activity

Activation of D2 receptors by **lergotrile mesylate** in the nigrostriatal pathway was believed to be responsible for its therapeutic effects in Parkinson's disease. This stimulation mimics the action of endogenous dopamine, thereby alleviating the motor symptoms associated with dopamine deficiency.

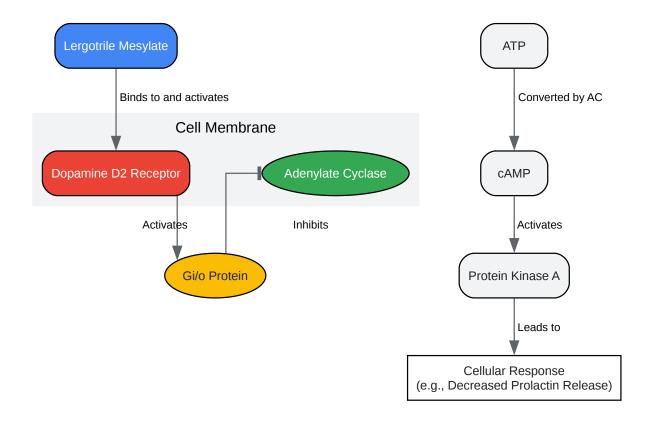
Prolactin Inhibition

Lergotrile mesylate is a potent inhibitor of prolactin secretion from the anterior pituitary gland. [2] This effect is mediated through the activation of D2 receptors on lactotroph cells, which inhibits the synthesis and release of prolactin.[2] Clinical studies demonstrated a significant suppression of 24-hour mean prolactin levels in patients treated with **lergotrile mesylate**.[3]

Signaling Pathway

The activation of D2 dopamine receptors by an agonist like **lergotrile mesylate** initiates a cascade of intracellular signaling events. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.





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Dopamine D2 Receptor Signaling Pathway

Biological Activity

Quantitative data on the binding affinity and functional potency of **lergotrile mesylate** are crucial for understanding its pharmacological profile.

Table 3: In Vitro Biological Activity of Lergotrile Mesylate

Assay	Receptor/Targ et	Species	Value (Ki/IC50)	Reference
Receptor Binding Affinity (Ki)	Dopamine D2 Receptor	Rat Striatum	Data not available	
Functional Assay (IC50)	Prolactin Release Inhibition	Rat Pituitary	Data not available	_



Experimental Protocols Dopamine D2 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound like **lergotrile mesylate** to the dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of **lergotrile mesylate** for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

- Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist)
- Membrane Preparation: Rat striatal tissue homogenate or cells expressing recombinant human D2 receptors.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Test Compound: Lergotrile mesylate dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 μM haloperidol).
- 96-well microplates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

- Prepare serial dilutions of **lergotrile mesylate** in the assay buffer.
- In a 96-well plate, add the following to each well in triplicate:
 - Assay buffer (for total binding) or non-specific binding control.
 - Serial dilutions of lergotrile mesylate.
 - A fixed concentration of [3H]-Spiperone (typically at its Kd concentration).
 - Membrane preparation.



- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Dry the filter mats and place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the lergotrile mesylate concentration.
- Determine the IC50 value (the concentration of **lergotrile mesylate** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.



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Radioligand Binding Assay Workflow

Synthesis of Lergotrile

A detailed, step-by-step experimental protocol for the synthesis of lergotrile (2-chloro-6-methylergoline-8β-acetonitrile) is not readily available in the public domain. The synthesis of ergoline derivatives is a complex multi-step process often involving proprietary methods.



Clinical Trials and Hepatotoxicity

Lergotrile mesylate showed promise in early clinical trials for Parkinson's disease, with studies demonstrating a significant reduction in rigidity, tremor, and bradykinesia.[4] However, a concerning side effect that emerged was dose-dependent hepatotoxicity.

Table 4: Summary of Clinical Findings on Lergotrile Mesylate Hepatotoxicity

Study Population	Dosage	Incidence of Elevated Liver Enzymes	Severity	Reference
Patients with Parkinson's Disease	50-150 mg/day	12 out of 19 patients (63%)	Increased serum ALT and AST	[5]
Patients with Parkinson's Disease	Mean daily dose of 52 mg	3 out of 20 patients (15%)	Elevations in serum transaminase levels	[4]

The observed liver injury was characterized as hepatocellular, with microscopic examination of liver biopsies revealing mild acute hepatocellular injury and unique mitochondrial changes.[5] The presence of a cyanide group in the lergotrile molecule was suggested as a potential cause of this toxicity.[5] Due to these safety concerns, the clinical development of **lergotrile mesylate** was terminated.

Conclusion

Lergotrile mesylate is a potent dopamine agonist with a well-defined mechanism of action on the dopaminergic system and prolactin secretion. While it demonstrated therapeutic potential, its clinical utility was ultimately limited by an unacceptable risk of hepatotoxicity. The information compiled in this technical guide provides a comprehensive overview of the chemical, pharmacological, and clinical aspects of lergotrile mesylate, serving as a valuable resource for researchers in the field. The detailed experimental protocols and structured data presentation are intended to facilitate further investigation and understanding of this and related compounds.



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